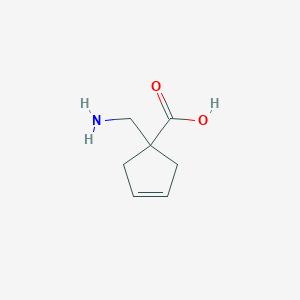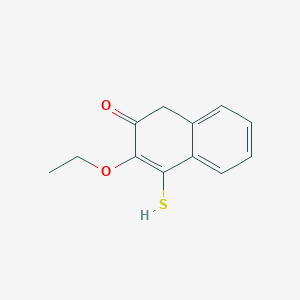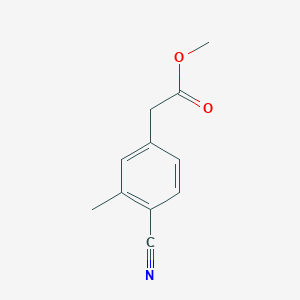
(3R,4R)-3-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-methylpiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a piperidone derivative. The reduction can be carried out using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of piperidone derivatives. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
(3R,4R)-3-methylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-methylpiperidine-4-carboxylic acid: The enantiomer of (3R,4R)-3-methylpiperidine-4-carboxylic acid, which may have different biological activities and properties.
Piperidine-4-carboxylic acid: A non-chiral analog that lacks the methyl group and stereochemistry.
N-methylpiperidine-4-carboxylic acid: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and properties compared to its enantiomers and other piperidine derivatives. The presence of the methyl group at the 3-position also contributes to its unique chemical behavior and reactivity.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R,4R)-3-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
WLGOHASCUQHBRC-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C(=O)O |
Canonical SMILES |
CC1CNCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


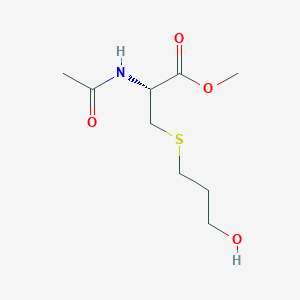
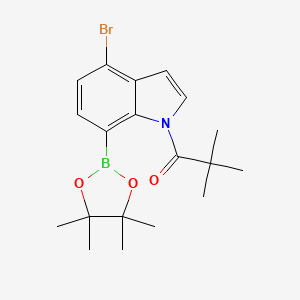
![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
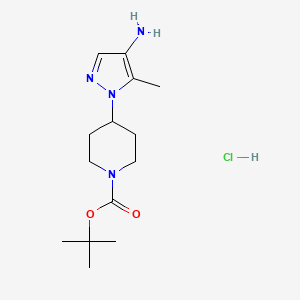
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
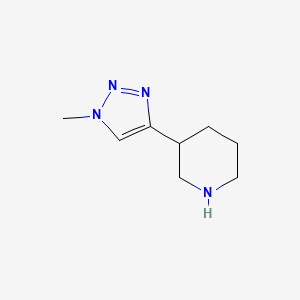
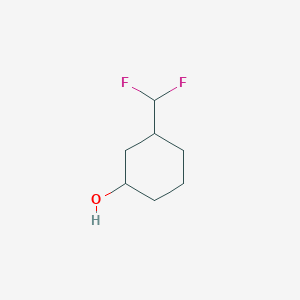

![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
